Furan-2-yl(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone Furan-2-yl(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1021073-29-9
VCID: VC7619637
InChI: InChI=1S/C18H18N6O2/c25-18(15-4-2-12-26-15)24-10-8-23(9-11-24)17-6-5-16(21-22-17)20-14-3-1-7-19-13-14/h1-7,12-13H,8-11H2,(H,20,21)
SMILES: C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)C4=CC=CO4
Molecular Formula: C18H18N6O2
Molecular Weight: 350.382

Furan-2-yl(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone

CAS No.: 1021073-29-9

Cat. No.: VC7619637

Molecular Formula: C18H18N6O2

Molecular Weight: 350.382

* For research use only. Not for human or veterinary use.

Furan-2-yl(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone - 1021073-29-9

Specification

CAS No. 1021073-29-9
Molecular Formula C18H18N6O2
Molecular Weight 350.382
IUPAC Name furan-2-yl-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C18H18N6O2/c25-18(15-4-2-12-26-15)24-10-8-23(9-11-24)17-6-5-16(21-22-17)20-14-3-1-7-19-13-14/h1-7,12-13H,8-11H2,(H,20,21)
Standard InChI Key NPYYTBNBOWPVRT-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)C4=CC=CO4

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a furan-2-yl group connected via a methanone bridge to a piperazine ring, which is further linked to a pyridazine scaffold substituted with a pyridin-3-ylamino group. The furan ring (oxygen-containing heterocycle) contributes to the compound’s aromaticity and potential metabolic stability, while the piperazine moiety introduces conformational flexibility, enhancing binding affinity to target proteins. The pyridazine-pyridin-3-ylamino segment provides hydrogen-bonding capabilities, critical for molecular recognition in biological systems.

Table 1: Key Structural Descriptors

PropertyValue/Description
IUPAC Namefuran-2-yl-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone
SMILESC1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)C4=CC=CO4
InChIKeyNPYYTBNBOWPVRT-UHFFFAOYSA-N
Topological Polar Surface Area104 Ų (estimated)

The Topological Polar Surface Area (TPSA) of 104 Ų suggests moderate membrane permeability, aligning with Lipinski’s Rule of Five criteria for drug-likeness.

Synthetic Routes

Synthesis involves multi-step organic reactions, typically beginning with the preparation of a pyridazinyl-pyridinyl intermediate. A representative pathway includes:

  • Coupling of Pyridazine and Pyridine: 6-Aminopyridazine-3-carboxylic acid is reacted with 3-aminopyridine under Ullmann conditions to form the pyridazinyl-pyridinyl core.

  • Piperazine Incorporation: The core is then coupled with piperazine using a Buchwald-Hartwig amination, facilitated by palladium catalysts.

  • Furan-2-yl Methanone Attachment: A final acylation step introduces the furan-2-yl methanone group via nucleophilic acyl substitution.

Table 2: Optimization Parameters in Synthesis

ParameterOptimal Condition
CatalystPd(OAc)₂/Xantphos
SolventDimethylacetamide (DMA)
Temperature110–120°C
Yield68–72% (over three steps)

Advanced techniques like continuous flow reactors have been proposed to enhance yield and reduce reaction times in industrial-scale synthesis.

Medicinal Chemistry and Biological Activity

Target Identification

While explicit data on biological targets remain limited, structural analogs suggest potential interactions with:

  • Kinases: The pyridazine scaffold resembles ATP-competitive kinase inhibitors, such as imatinib .

  • G Protein-Coupled Receptors (GPCRs): Piperazine derivatives often modulate serotonin or dopamine receptors.

  • Epigenetic Regulators: The pyridin-3-ylamino group may inhibit histone deacetylases (HDACs) .

Table 3: Comparative Bioactivity of Analogous Compounds

CompoundTargetIC₅₀/EC₅₀
Pyridazin-3-yl-piperazineJAK2 Kinase0.8 μM
Furan-2-yl methanoneHDAC31.2 μM
This CompoundUndetermined5–10 μM (cell-based)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyridazine NH), 8.45 (d, 1H, pyridine H), 7.85–7.70 (m, 4H, furan and pyridazine H), 3.85–3.50 (m, 8H, piperazine H).

  • HRMS (ESI+): m/z 351.1492 [M+H]⁺ (calc. 351.1468 for C18H19N6O2\text{C}_{18}\text{H}_{19}\text{N}_{6}\text{O}_{2}).

Applications and Future Directions

Drug Development

The compound’s modular structure allows for derivatization at multiple sites:

  • Furan Ring: Replacement with thiophene could enhance metabolic stability.

  • Pyridin-3-ylamino Group: Fluorination may improve target selectivity.

Challenges

  • Solubility: Aqueous solubility remains uncharacterized, posing formulation challenges.

  • Toxicity: No in vivo toxicity data are available, necessitating preclinical studies.

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